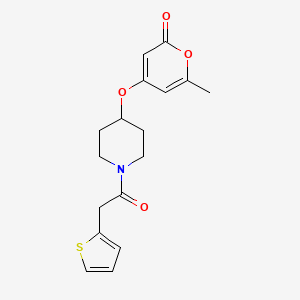

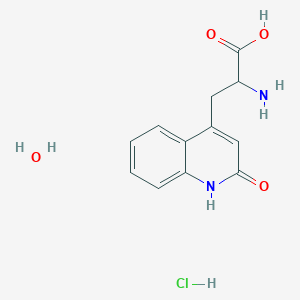

6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in many bioactive molecules, including a pyran ring, a piperidine ring, and a thiophene ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural motifs within its structure. For example, the pyran ring might undergo reactions typical of ethers and alcohols, while the piperidine ring might participate in reactions typical of secondary amines .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

New derivatives of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles have been synthesized, which include components similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. These compounds display cytotoxicity and inhibit matrix metalloproteinase, indicating potential for cancer research and therapeutic applications (Ignatovich et al., 2015).

Corrosion Inhibition

Studies on piperidine derivatives, including compounds structurally related to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have shown effective inhibition of copper corrosion in sulfuric acid environments. This indicates their potential application in materials science, particularly in corrosion prevention (Sankarapapavinasam et al., 1991).

Insecticidal Properties

Pyridine derivatives, including structures akin to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have been synthesized and shown to possess insecticidal activity against cowpea aphids. This suggests their potential use in agricultural pest control (Bakhite et al., 2014).

Electrochemical Studies

Novel Mannich bases bearing pyrazolone moiety, similar in structure to the target compound, have been synthesized and analyzed through electrochemical studies. This research contributes to the understanding of their electrochemical behavior, which could be relevant for various industrial applications (Naik et al., 2013).

Antibacterial and Antituberculosis Activity

Newly synthesized fused pyran derivatives, related to the chemical structure , have shown in vitro antibacterial activity against pathogenic strains and antituberculosis activity. This suggests potential medical applications in treating bacterial and tuberculosis infections (Kalaria et al., 2014).

Sigma Receptor Ligands

Studies on thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have shown high potency and selectivity for sigma 1 receptors. This research offers insights into the development of new drugs targeting these receptors, which could have implications in neuroscience and pharmacology (Oberdorf et al., 2008).

Anticancer Activity

Compounds structurally related to the target compound have been synthesized and evaluated for their anticancer activity. This includes research on fluoro-substituted benzo[b]pyran with anti-lung cancer activity, suggesting potential applications in cancer treatment (Hammam et al., 2005).

Green Chemistry and Organic Methodology

Research on Achmatowicz Rearrangement-inspired development has been conducted, focusing on green chemistry and organic methodology, including the synthesis of six-membered heterocycles. This research is relevant to sustainable chemistry practices and the development of environmentally friendly synthetic methods (Liang et al., 2022).

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing similar structural motifs are known to have diverse biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Propiedades

IUPAC Name |

6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAICMNEJJGVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)

![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)

![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)

![N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2840595.png)

![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)